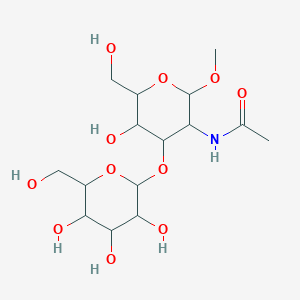

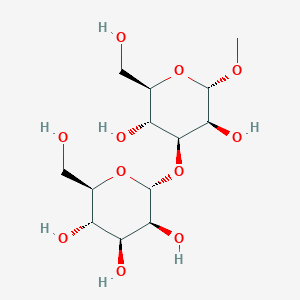

甲基-O3-(α-D-甘露糖)-α-D-甘露糖

描述

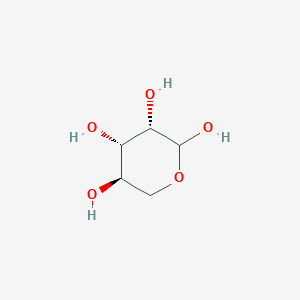

Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside, also known as Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside, is a useful research compound. Its molecular formula is C13H24O11 and its molecular weight is 356.32 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚糖结构分析

这种化合物与天然存在的、具有生物学意义的聚糖有关,这些聚糖由α-甘露糖苷组成 . 它可用于碰撞诱导解离 (CID)、能量分辨质谱 (ERMS) 和 1 H 核磁共振波谱法分析聚糖结构 .

抗粘附疗法

细菌感染宿主组织的能力取决于其对特定组织的粘附。 抑制这一过程被认为是阻止感染和生物膜形成的有效方法 . 甲基-O3-(α-D-甘露糖)-α-D-甘露糖可用于抗粘附疗法 .

药物开发

甲基-O3-(α-D-甘露糖)-α-D-甘露糖可用于先进的药物开发和制造 . 它可用于使用 X 射线荧光 (XRF) 光谱仪测量蛋白质特性 .

细菌耐药性研究

细菌耐药性的不断增加是研制新型抗菌剂的主要驱动力 . 甲基-O3-(α-D-甘露糖)-α-D-甘露糖可用于细菌耐药性研究 .

泌尿道感染的治疗

研究发现,源自甲基-O3-(α-D-甘露糖)-α-D-甘露糖的化合物在高达 10 μM 的浓度下对 HepG2 细胞无细胞毒性,表明它们具有选择性毒性 . 这种选择性毒性是治疗泌尿道感染的潜在治疗剂的关键特征之一

作用机制

Target of Action

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is associated with naturally occurring and biologically relevant glycans consisting of α-mannosides . These mannosides are involved in various biological processes, including the folding of glycoproteins in the endoplasmic reticulum and the reconstruction of complex N-glycans in the Golgi apparatus .

Mode of Action

The interaction of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose with its targets involves the formation of mannosyl linkages. The stability of these linkages varies depending on their position: 6-linked > 4-linked ≧ 2-linked > 3-linked mannosyl residues . This order of stability can be applied to higher glycans .

Biochemical Pathways

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in the glycan structure of naturally occurring oligosaccharide samples . It plays a crucial role in the formation of mammalian high mannose-type N-linked glycans, which are composed of nine mannoses with different anomeric configurations and linkage positions .

Result of Action

The action of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose results in the formation of mannosyl linkages, which are crucial for the structure and function of various glycans . These glycans play important roles in biological processes such as protein folding and immune response .

生化分析

Biochemical Properties

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose plays a crucial role in biochemical reactions, particularly in the formation and modification of glycoproteins. It interacts with several enzymes, including mannosidases and glycosyltransferases, which are involved in the processing and maturation of glycoproteins. These interactions are essential for the proper folding and function of glycoproteins, which are critical for various cellular functions .

Cellular Effects

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the activity of glycoproteins on the cell surface, which are involved in cell-cell communication and signal transduction. Additionally, this compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose involves its binding interactions with specific enzymes and proteins. It can act as a substrate for mannosidases, leading to the cleavage of mannose residues from glycoproteins. This process is essential for the proper maturation and function of glycoproteins. Additionally, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can inhibit or activate certain enzymes, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose vary with different dosages in animal models. At low doses, it may have beneficial effects on glycoprotein processing and cellular function. At high doses, it can exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of stress responses. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in several metabolic pathways, including those related to glycoprotein synthesis and degradation. It interacts with enzymes such as mannosidases and glycosyltransferases, which are critical for the processing of glycoproteins. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can affect its activity and function, as well as its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in glycoprotein processing and other cellular functions. The activity of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be influenced by its presence in different subcellular locations .

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXHOIRHHAHDA-ZEEOCKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222341 | |

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72028-62-7 | |

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072028627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。